molecular formula C6H8ClFN2O B2986326 2-Fluoro-5-methoxypyridin-3-amine hydrochloride CAS No. 2031260-43-0

2-Fluoro-5-methoxypyridin-3-amine hydrochloride

Cat. No.: B2986326
CAS No.: 2031260-43-0
M. Wt: 178.59
InChI Key: XKEHQGNOKSCTLN-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxypyridin-3-amine hydrochloride (CAS 2031260-43-0) is a small molecule building block with the molecular formula C 6 H 8 ClFN 2 O and a molecular weight of 178.59 g/mol . It is supplied as a hydrochloride salt to enhance stability and solubility. As a fluorinated and methoxylated pyridine derivative, this compound serves as a versatile synthon and intermediate in medicinal chemistry and drug discovery research. The strategic placement of the fluorine atom and methoxy group on the pyridine ring can significantly influence a molecule's electronic properties, bioavailability, and metabolic stability . While specific biological data for this exact compound is limited, structural analogs featuring the methoxypyridine motif are of significant research interest. Published scientific literature indicates that similar methoxypyridine-based compounds are being explored in the design and synthesis of novel gamma-secretase modulators (GSMs) for Alzheimer's disease research . These modulators represent a promising therapeutic strategy by shifting the production of amyloid-beta peptides toward shorter, less pathogenic forms without inhibiting the overall proteolytic activity of the gamma-secretase enzyme complex . Researchers may utilize this compound to develop new chemical entities for probing biological systems or as a key fragment in structure-activity relationship (SAR) studies. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-5-methoxypyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O.ClH/c1-10-4-2-5(8)6(7)9-3-4;/h2-3H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEHQGNOKSCTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxypyridin-3-amine hydrochloride typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds. The reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like DMF (dimethylformamide) at elevated temperatures.

    Product Formation: The desired product, 2-Fluoro-5-methoxypyridin-3-amine, is obtained after purification and is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxypyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Fluoro-5-methoxypyridin-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxypyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
This compound C₆H₇ClFN₂O 188.59* -F (2), -OCH₃ (5), -NH₂ (3), HCl Enhanced solubility (HCl salt); balanced electronic effects.
5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine C₇H₇ClF₂N₂O 212.60 -Cl (5), -OCH₂CF₂ (4), -NH₂ (3) Bulky difluoroethoxy group; higher lipophilicity.
2-Chloro-5-fluoropyridin-3-amine C₅H₄ClFN₂ 146.55 -Cl (2), -F (5), -NH₂ (3) Minimal steric hindrance; lower molecular weight.
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride C₁₁H₁₄Cl₂F₃N₃ 316.15 -Cl (3), -CF₃ (5), piperidine moiety Trifluoromethyl enhances metabolic stability; complex structure.
5-Chloro-3-methoxypyridin-2-amine C₆H₆ClN₂O 158.59 -Cl (5), -OCH₃ (3), -NH₂ (2) Methoxy at position 3; positional isomer of target compound.

*Calculated molecular weight for the target compound.

Substituent Effects and Physicochemical Properties

  • The methoxy group at position 5 (target) donates electrons, balancing ring reactivity. This contrasts with 5-chloro-3-methoxypyridin-2-amine , where methoxy at position 3 may alter hydrogen-bonding interactions.
  • Solubility: Hydrochloride salts (target, ) improve aqueous solubility compared to free bases (e.g., ). The trifluoromethyl group in may reduce solubility due to hydrophobicity.
  • Stability :

    • Hydrochloride salts (target, ) generally exhibit better thermal and oxidative stability than free amines. The trifluoromethyl group in further enhances metabolic stability in drug design contexts.

Research Implications and Gaps

  • Biological Activity: No direct studies on the target compound’s activity are cited here, but structural analogs (e.g., ) are used in medicinal chemistry for kinase inhibition or CNS targeting.
  • Synthetic Utility : The target’s balanced substituent arrangement makes it a versatile intermediate for further functionalization, contrasting with ’s complex piperidine-pyridine hybrid.

Biological Activity

2-Fluoro-5-methoxypyridin-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyridine ring : A nitrogen-containing aromatic ring that contributes to the compound's reactivity and interaction with biological targets.
  • Fluorine substitution : The presence of a fluorine atom may enhance lipophilicity and metabolic stability.
  • Methoxy group : This functional group can influence the compound's electronic properties and solubility.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects:

The compound is believed to interact with specific receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor or agonist for certain neurotransmitter receptors, influencing signaling pathways related to neurotransmission and cellular responses.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the pyridine ring significantly affect the biological activity of this compound. The following table summarizes key findings from SAR studies:

Modification Effect on Activity Reference
Fluorine substitutionIncreased potency at certain receptors
Methoxy group presenceEnhanced solubility and receptor affinity
Alteration of positionVariability in agonist/antagonist properties

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Neuropharmacology : In a study examining the effects on serotonin receptors, compounds similar to 2-Fluoro-5-methoxypyridin-3-amine showed selective agonist activity at the 5-HT2A receptor, suggesting potential applications in mood disorders .
  • Anti-inflammatory Properties : Another study indicated that derivatives of this compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, highlighting its potential for treating inflammatory diseases .
  • Anticancer Activity : Research has also pointed towards its ability to inhibit cancer cell proliferation through modulation of specific signaling pathways involved in cell cycle regulation .

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